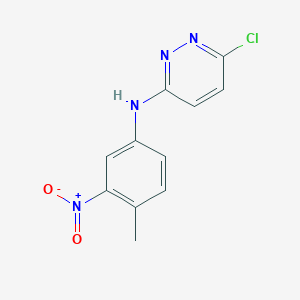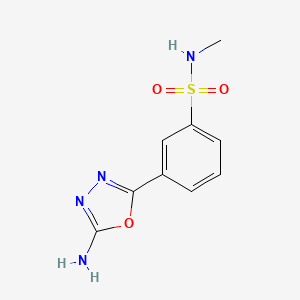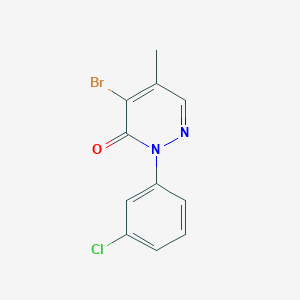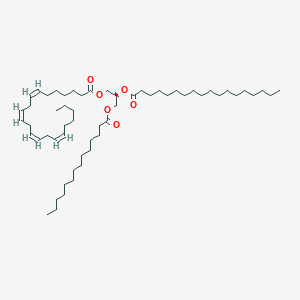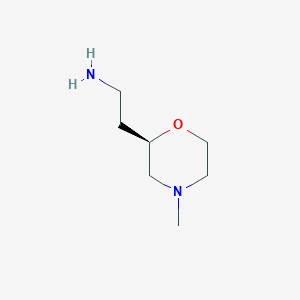
3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate: is a complex organic compound that features a pyrrolidine ring substituted with a methyl group, a propynyl group, and a thienyl group The ethanedioate moiety is attached to the pyrrolidine ring, forming a salt or ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of Substituents: The methyl, propynyl, and thienyl groups are introduced through various substitution reactions. These steps may involve the use of reagents like alkyl halides, alkynes, and thiophenes under specific conditions (e.g., base-catalyzed reactions, palladium-catalyzed coupling reactions).
Formation of Ethanedioate: The final step involves the reaction of the substituted pyrrolidine with oxalic acid or its derivatives to form the ethanedioate salt or ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propynyl group, converting it to an alkene or alkane.
Substitution: The methyl and propynyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, Grignard reagents, or organolithium compounds under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Biochemical Probes: It can be used as a probe to study biochemical pathways involving pyrrolidine derivatives.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry:
Chemical Synthesis: Utilized in the synthesis of other complex organic molecules.
Polymer Science:
作用机制
The mechanism of action of 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Ion Channels: Interaction with ion channels, affecting cellular ion flux and membrane potential.
相似化合物的比较
3-Methyl-1-(2-propynyl)-3-(2-furyl)pyrrolidine ethanedioate: Similar structure but with a furan ring instead of a thienyl ring.
3-Methyl-1-(2-propynyl)-3-(2-phenyl)pyrrolidine ethanedioate: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness:
Thienyl Group: The presence of the thienyl group imparts unique electronic properties, making it distinct from its analogs with furan or phenyl rings.
Reactivity: The compound’s reactivity can differ significantly due to the electronic effects of the thienyl group, influencing its behavior in chemical reactions and biological systems.
属性
| 73604-80-5 | |
分子式 |
C14H17NO4S |
分子量 |
295.36 g/mol |
IUPAC 名称 |
3-methyl-1-prop-2-ynyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C12H15NS.C2H2O4/c1-3-7-13-8-6-12(2,10-13)11-5-4-9-14-11;3-1(4)2(5)6/h1,4-5,9H,6-8,10H2,2H3;(H,3,4)(H,5,6) |
InChI 键 |
HZHRNYNKLVGWAF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(C1)CC#C)C2=CC=CS2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



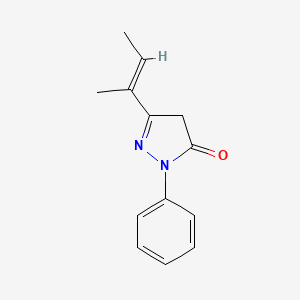
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)


